Cas no 932-51-4 (2,5-Dimethylcyclohexanone)

2,5-Dimethylcyclohexanone is a cyclic ketone with the molecular formula C8H14O, featuring two methyl substituents at the 2 and 5 positions of the cyclohexanone ring. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals. Its structural rigidity and functional ketone group make it a versatile building block for further derivatization. The presence of methyl groups enhances steric effects, influencing reactivity and selectivity in synthetic applications. 2,5-Dimethylcyclohexanone is typically available in high purity, ensuring consistent performance in laboratory and industrial processes. Proper handling and storage are recommended due to its flammability and potential sensitivity to oxidation.
2,5-Dimethylcyclohexanone structure
2,5-Dimethylcyclohexanone structure
Product Name:2,5-Dimethylcyclohexanone
CAS No:932-51-4
MF:C8H14O
MW:126.196162700653
MDL:MFCD00045551
CID:797271
PubChem ID:523055
Update Time:2025-05-26

2,5-Dimethylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2,5-dimethyl-
    • 2,5-Dimethylcyclohexanone (mixture of isomers)
    • 2,5-dimethylcyclohexan-1-one
    • 2,5-Dimethyl-cyclohexanon
    • 2,5-Dimethylcyclohexanone
    • cyclohexanone,2,5-dimethyl
    • 2,5-Dimethylcyclohexanone (ACI)
    • EN300-83035
    • T71472
    • CHEBI:229322
    • AKOS015842663
    • DB-057387
    • 932-51-4
    • BS-53316
    • 2,5-dimethyl-cyclohexanone
    • Z1238548176
    • 2,5-Dimethylcyclohexanone,c&t
    • SCHEMBL968106
    • MFCD00045551
    • 2,5-Dimethyl cyclohexanone
    • DTXSID40335146
    • D1279
    • CS-0262524
    • MDL: MFCD00045551
    • Inchi: 1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3
    • InChI Key: LUGFNAYTNQMMMY-UHFFFAOYSA-N
    • SMILES: O=C1C(C)CCC(C)C1

Computed Properties

  • Exact Mass: 126.10400
  • Monoisotopic Mass: 126.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.908 g/cm3 (13 ºC)
  • Boiling Point: 80°C/30mmHg
  • Flash Point: 53.8±10.7 ºC,
  • Refractive Index: 1.4480 (589.3 nm 15 ºC)
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 17.07000
  • LogP: 2.01160
  • Solubility: Not determined
  • Vapor Pressure: 1.4±0.3 mmHg at 25°C

2,5-Dimethylcyclohexanone Security Information

2,5-Dimethylcyclohexanone Pricemore >>

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2,5-Dimethylcyclohexanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone
Reference
Selective deoximation using alumina supported potassium permanganate
Chrisman, W.; Blankinship, M. J.; Taylor, B.; Harris, C. E., Tetrahedron Letters, 2001, 42(29), 4775-4777

Production Method 2

Reaction Conditions
Reference
Stereoselective total synthesis of (±)-trichodiene: biogenetic precursor of the trichothecane sesquiterpenoids
Welch, Steven C.; Rao, A. S. C. Prakasa; Gibbs, Charles G.; Wong, Rayman Y., Journal of Organic Chemistry, 1980, 45(21), 4077-85

Production Method 3

Reaction Conditions
Reference
Thermal cyclization of α-ethylenic ketones to cyclohexanones
Moinet, G.; Brocard, J.; Conia, J. M., Tetrahedron Letters, 1972, (43), 4461-4

Production Method 4

Reaction Conditions
Reference
Application of the Mannich reaction ot 3-alkylcyclohexanones
Descotes, Gerard; Laurent, Serge, Comptes Rendus des Seances de l'Academie des Sciences, 1967, 265(21), 1167-8

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
Quantitative analyses of the seven isomeric 3,4- and 3,6-dimethylcyclohexenes by gas chromatography
Baldwin, John E.; Burrell, Richard C., Journal of Organic Chemistry, 2000, 65(21), 7145-7150

Production Method 6

Reaction Conditions
1.1 Reagents: Alumina ,  Pyridinium chlorochromate Solvents: Hexane
Reference
Diastereo- and enantioselective synthesis of dimethylcyclohexanamines by asymmetric reductive amination
Speckenbach, B.; Bisel, P.; Frahm, A. W., Synthesis, 1997, (11), 1325-1330

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol
Reference
Cyclane stereochemistry. XL. 2,3- and 2,5-Dimethylcyclohexanones
Claudon, Marie Madeleine; Cornubert, Raymond; Lemoine, Hubert; Malzieu, Rene, Bulletin de la Societe Chimique de France, 1958, 843, 843-7

Production Method 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water
Reference
Novel synthesis of 2-arylcyclohexanones using anodic oxidation of enol esters as the key step
Itoh, K.; Shino, S.; Maekawa, H.; Nishiguchi, I., Journal of Electroanalytical Chemistry, 2001, 507(1-2), 14-21

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: μ-Oxobis[5,10,15,20-tetrakis(2,3,4-trichlorophenyl)-21H,23H-porphinato(2-)-κN21,… ;  4 h, 8 atm, 160 °C
Reference
Preparation of alkylcyclohexanol and alkylcyclohexanone by air oxidation of alkylcyclohexane
, China, , ,

2,5-Dimethylcyclohexanone Raw materials

2,5-Dimethylcyclohexanone Preparation Products

Additional information on 2,5-Dimethylcyclohexanone

Introduction to 2,5-Dimethylcyclohexanone (CAS No. 932-51-4)

2,5-Dimethylcyclohexanone, also known by its CAS registry number 932-51-4, is a cyclic ketone compound with significant applications in various industries. This organic compound belongs to the family of cyclohexanones and is characterized by its six-membered cyclohexane ring with two methyl groups attached at the 2 and 5 positions and a ketone group at the 1 position. The structure of 2,5-Dimethylcyclohexanone makes it highly versatile, enabling its use in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

The synthesis of 2,5-Dimethylcyclohexanone typically involves the oxidation of its corresponding alcohol derivative or through the Aldol condensation reaction. Recent advancements in catalytic processes have made its production more efficient and environmentally friendly. For instance, researchers have explored the use of heterogeneous catalysts to enhance the yield and selectivity in the synthesis of this compound.

One of the most notable applications of 2,5-Dimethylcyclohexanone is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic addition reactions makes it a valuable precursor for drugs targeting metabolic disorders and infectious diseases. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and anticancer drugs.

In the agrochemical sector, 2,5-Dimethylcyclohexanone is utilized as a building block for herbicides and insecticides. Its structural versatility allows for the creation of compounds with enhanced efficacy and reduced environmental impact. For example, researchers have reported the synthesis of new herbicidal agents derived from 2,5-Dimethylcyclohexanone, which exhibit improved selectivity towards target weeds while minimizing adverse effects on non-target species.

The chemical properties of 2,5-Dimethylcyclohexanone also make it suitable for use in specialty chemicals such as fragrances and flavorants. Its pleasant odor and stability under various conditions make it a popular choice in the formulation of personal care products and food additives.

Recent research has focused on optimizing the synthesis and application of 2,5-Dimethylcyclohexanone to address sustainability concerns. Green chemistry approaches, including the use of renewable feedstocks and energy-efficient reaction conditions, have been explored to reduce the environmental footprint of its production.

In conclusion, 2,5-Dimethylcyclohexanone (CAS No. 932-51-4) is a multifaceted compound with wide-ranging applications across diverse industries. Its structural features and reactivity continue to drive innovation in drug discovery, agrochemical development, and specialty chemical formulations. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge.

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